Product packaging for 2-(Phenylethynyl)phenyl acetate(Cat. No.:)

2-(Phenylethynyl)phenyl acetate

Cat. No.: B14112231
M. Wt: 236.26 g/mol
InChI Key: JUGJOYFNLDWBLU-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)phenyl acetate is a chemical compound with the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol . It is an ester derivative that incorporates a phenylethynyl group attached to the phenyl ring of a phenyl acetate structure. The presence of both acetylene and ester functional groups makes this molecule a candidate for various research applications. Researchers may investigate its potential as a building block or intermediate in organic synthesis and materials science, particularly in reactions that utilize the reactivity of the alkyne group, such as metal-catalyzed coupling reactions (e.g., Sonogashira coupling) or cycloadditions. Its structure suggests potential for development in polymer chemistry, where it could be used to create novel polyesters or other functional materials. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B14112231 2-(Phenylethynyl)phenyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

[2-(2-phenylethynyl)phenyl] acetate

InChI

InChI=1S/C16H12O2/c1-13(17)18-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3

InChI Key

JUGJOYFNLDWBLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C#CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Phenylethynyl Phenyl Acetate

Strategies for the Construction of the 2-(Phenylethynyl)phenyl Moiety

The creation of the 2-(phenylethynyl)phenyl backbone is a critical step that relies on the formation of a carbon-carbon bond between a phenyl ring and a phenylethynyl group at the ortho position. Several powerful catalytic and multi-step methods have been developed for this purpose.

Palladium-Catalyzed Cross-Coupling Approaches to Aryl Alkynes (e.g., Sonogashira-type Reactions)

The Sonogashira reaction stands out as a premier and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. This palladium-catalyzed cross-coupling reaction, often in the presence of a copper(I) co-catalyst, provides a direct and efficient route to aryl alkynes such as the 2-(phenylethynyl)phenyl moiety. libretexts.orgwikipedia.org

The general scheme for a Sonogashira coupling involves the reaction of an aryl halide (typically an iodide or bromide) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and an amine base (like triethylamine or piperidine). libretexts.org For the synthesis of the 2-(phenylethynyl)phenyl core, a suitable starting material would be a 2-halophenyl derivative which is then coupled with phenylacetylene (B144264).

A variety of palladium catalysts can be employed, with common examples including tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). libretexts.org The choice of catalyst, solvent, base, and reaction temperature can significantly influence the reaction's efficiency and yield. For instance, reactions are often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

While the classic Sonogashira protocol utilizes a copper co-catalyst, copper-free variations have also been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). libretexts.org These systems often employ specific ligands to facilitate the catalytic cycle.

A typical reaction procedure for a Sonogashira coupling involves mixing the iodoarene compound with phenylacetylene, a palladium catalyst such as PdCl₂(PPh₃)₂, in an ionic liquid or other suitable solvent, and stirring the mixture at a specific temperature for a set duration. beilstein-journals.org Upon completion, the product is typically extracted and purified. beilstein-journals.org

Table 1: Representative Conditions for Sonogashira Coupling Reactions

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)
2-Iodophenyl acetate (B1210297)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp. - 50
2-Bromophenyl acetatePhenylacetylenePd(OAc)₂ / PPh₃Cs₂CO₃DMF80 - 100
2-IodoanilinePhenylacetylenePd(PPh₃)₄ / CuIPiperidineToluene70

Halogenation and Subsequent Alkynylation Routes

The first step involves the selective introduction of a halogen atom (typically bromine or iodine) at the ortho position of a substituted benzene ring. For instance, starting with phenyl acetate, direct halogenation can be challenging due to the directing effects of the acetate group. Therefore, a more common route would involve the halogenation of phenol (B47542), followed by acetylation.

Once the ortho-halophenol is obtained, it can be subjected to a Sonogashira coupling reaction with phenylacetylene, as described in the previous section, to introduce the phenylethynyl group. The resulting 2-(phenylethynyl)phenol can then be acetylated in a subsequent step to yield the final product. Enzymatic bromination of specific amino acid residues in peptides has been shown to be a viable method for introducing a bromine atom, which can then undergo a Sonogashira coupling. acs.org

Functional Group Interconversions on the Aromatic Ring System

Functional group interconversions represent a broad category of synthetic strategies that can be employed to arrive at the 2-(phenylethynyl)phenyl structure from a variety of precursors. fiveable.me These transformations involve the conversion of one functional group into another, allowing for the strategic manipulation of the aromatic ring's substitution pattern.

For example, a nitro group can be introduced onto the aromatic ring, which can then be reduced to an amino group. The amino group can subsequently be converted into a halide via a Sandmeyer-type reaction, providing the necessary handle for a Sonogashira coupling. Alternatively, a carboxylic acid group could be converted to a halide. These multi-step sequences provide synthetic versatility, enabling the use of a wider range of starting materials.

Formation of the Acetate Ester Functional Group

The final step in the synthesis of 2-(phenylethynyl)phenyl acetate is the formation of the acetate ester. This is typically achieved through the esterification of a phenolic precursor.

Esterification Reactions of Phenolic Precursors (e.g., 2-(Phenylethynyl)phenol acetylation)

The most direct method for the formation of the acetate ester is the acetylation of 2-(phenylethynyl)phenol. This reaction involves treating the phenol with an acetylating agent, which introduces the acetyl group (CH₃CO-) onto the phenolic oxygen atom.

A standard laboratory procedure for the acetylation of phenols involves the use of acetic anhydride in the presence of a base catalyst such as pyridine (B92270) or a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.govnih.gov The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. Pyridine often serves as both the catalyst and the solvent. rsc.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). scispace.com Upon completion, a standard work-up procedure involving quenching, extraction, and washing is employed to isolate the crude product, which can then be purified by chromatography or recrystallization. nih.govscispace.com

Selection and Optimization of Acetylating Agents and Catalysts

The choice of acetylating agent and catalyst is crucial for achieving high yields and purity in the esterification of 2-(phenylethynyl)phenol.

Acetylating Agents:

Acetic Anhydride (Ac₂O): This is a very common and effective acetylating agent for phenols. scispace.com It is often used in conjunction with a base catalyst.

Acetyl Chloride (CH₃COCl): Another highly reactive acetylating agent that readily reacts with phenols. The reaction with acetyl chloride produces hydrochloric acid as a byproduct, which is typically neutralized by a base.

Catalysts:

Pyridine: A widely used basic catalyst that also often serves as the solvent for the reaction. rsc.org

4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst that is often used in catalytic amounts along with a stoichiometric base like triethylamine. nih.gov

Acid Catalysts: While less common for the acetylation of phenols with anhydrides, strong acids can catalyze esterification reactions.

Solid Acid Catalysts: Materials like TiO₂/SO₄²⁻ have been reported as efficient and reusable catalysts for the acetylation of phenols with acetic anhydride, offering advantages in terms of ease of separation and reduced environmental impact. scispace.com

The optimization of the reaction conditions, including the choice of solvent, temperature, and reaction time, is essential to maximize the yield and minimize the formation of byproducts. For instance, solvent-free conditions have been explored as an environmentally friendly alternative. frontiersin.org

Table 2: Common Reagents for the Acetylation of Phenols

Acetylating AgentCatalystTypical Solvent
Acetic AnhydridePyridinePyridine
Acetic Anhydride4-Dimethylaminopyridine (DMAP)Dichloromethane, THF
Acetyl ChlorideTriethylamineDichloromethane
Acetic AnhydrideTiO₂/SO₄²⁻Cyclohexane (reflux)

This table provides a summary of commonly used reagent systems for the acetylation of phenolic compounds.

Regioselective Acetylation Strategies

The conversion of 2-(phenylethynyl)phenol to this compound is achieved through the regioselective acetylation of the phenolic hydroxyl group. This transformation is critical as it must proceed without affecting the carbon-carbon triple bond of the phenylethynyl moiety. The hydroxyl group is a strong nucleophile, making it the primary site for acylation under a variety of conditions.

Standard laboratory procedures for this O-acetylation are highly effective. A common method involves reacting 2-(phenylethynyl)phenol with acetic anhydride. This reaction can be performed under catalyst- and solvent-free conditions, often by simply heating the mixture. rsc.org Alternatively, it can be catalyzed by either bases or acids. Pyridine is a frequently used basic catalyst that also serves as the solvent, facilitating the reaction by activating the acetic anhydride. acs.org For a milder, more environmentally friendly approach, inorganic bases like sodium bicarbonate can be employed to effectively catalyze the acetylation at room temperature. nih.gov

Acid catalysts are also widely used. Lewis acids such as zinc chloride, cobalt chloride, and scandium trifluoromethanesulfonate have proven effective. nih.gov In recent years, a focus on green chemistry has led to the development of solid acid catalysts that are reusable and non-corrosive. nih.gov Examples include sulfated titania (TiO₂/SO₄²⁻) and ion-exchange resins like Amberlyst-15, which can efficiently catalyze the acetylation of phenols with acetic anhydride under mild or solvent-free conditions. nih.govmdpi.com The inherent reactivity of the phenolic hydroxyl group ensures high regioselectivity in these methods, yielding the desired O-acetylated product.

Table 1: Comparison of Catalytic Systems for Phenol Acetylation
Catalyst SystemAcylating AgentTypical ConditionsKey Advantages
PyridineAcetic AnhydrideRoom temperature to refluxEffective base catalyst and solvent
Sodium Bicarbonate (NaHCO₃)Acetic AnhydrideRoom temperature, various solventsMild, inexpensive, and environmentally benign nih.gov
Amberlyst-15Acetic AnhydrideRoom temperature, solvent-freeHeterogeneous, reusable, green catalyst mdpi.com
TiO₂/SO₄²⁻Acetic AnhydrideRoom temperature or refluxReusable solid superacid, high yield, short reaction time nih.gov
NoneAcetic Anhydride60°C, solvent-freeSimple, avoids catalyst contamination rsc.org

Novel and Green Synthetic Routes

The development of novel and sustainable synthetic methodologies is a major focus in modern organic chemistry. For this compound, this involves creating protocols that are chemo- and regioselective, employ multi-component or cascade reactions to improve efficiency, and utilize advanced catalytic systems.

The synthesis of this compound is inherently a study in chemo- and regioselectivity. The primary challenge is the selective acetylation of the hydroxyl group in the presence of the alkyne functionality. While the alkyne is generally less reactive towards common acetylating agents than the phenol, harsh conditions could lead to side reactions. Therefore, green and mild protocols are favored.

Solvent-free acetylation using acetic anhydride at moderate temperatures (e.g., 60°C) represents a highly selective and green method, as it eliminates the need for potentially hazardous solvents and simplifies product purification. rsc.org The use of solid, reusable acid catalysts like Amberlyst-15 further enhances the sustainability of the process, offering high yields and selectivity at room temperature with easy catalyst separation. mdpi.com These methods ensure that the acetylation occurs exclusively at the desired phenolic position, preserving the integrity of the phenylethynyl group.

To enhance synthetic efficiency and atom economy, a cascade or tandem reaction sequence can be envisioned for the synthesis of this compound from simpler precursors. A plausible and efficient one-pot, two-step approach would involve the initial synthesis of the 2-(phenylethynyl)phenol intermediate, followed by in-situ acetylation without intermediate purification.

The choice of catalyst is paramount for optimizing the synthesis of this compound, both in the precursor formation and the final acetylation step.

For the Sonogashira coupling step, modern palladium catalyst systems offer high efficiency under mild conditions. Catalysts often consist of a palladium(II) source like PdCl₂(PPh₃)₂ or palladium(0) complexes such as Pd(PPh₃)₄, typically used with a copper(I) iodide co-catalyst. wikipedia.org The development of copper-free Sonogashira protocols is an area of active research aimed at avoiding issues related to copper toxicity and homocoupling of alkynes. nih.gov

For the acetylation step, green catalytic systems are particularly attractive. Deep eutectic solvents (DES), such as a mixture of choline chloride and zinc chloride, have emerged as highly efficient, recyclable, and environmentally friendly catalysts for the acylation of phenols. libretexts.org These catalysts can facilitate the reaction under mild conditions with high yields. Similarly, supported metal catalysts, such as 10% Ni/SiO₂, provide a heterogeneous and reusable option for the acetylation of phenols, contributing to a more sustainable and economical process. wikipedia.org

Table 2: Green Catalysts for Phenolic Acetylation
CatalystTypeReaction ConditionsAdvantages
Amberlyst-15Solid Acid ResinSolvent-free, Room TemperatureReusable, Mild Conditions, High Selectivity mdpi.com
[CholineCl][ZnCl₂]₃Deep Eutectic SolventRoom TemperatureRecyclable, Highly Efficient, Green Solvent/Catalyst libretexts.org
10% Ni/SiO₂Supported MetalMild Liquid PhaseReusable, Economic, Eco-friendly wikipedia.org
TiO₂/SO₄²⁻Solid SuperacidRoom TemperatureHigh Activity, Reusable, Non-corrosive nih.gov

Precursor Reactant Chemistry and Accessibility

2-Iodophenol: This key intermediate can be synthesized directly from phenol. One common laboratory method involves the direct iodination of phenol using iodine (I₂) and an oxidizing agent like hydrogen peroxide in an aqueous medium. This reaction can produce a mixture of iodinated phenols, but conditions can be optimized to favor the formation of 2-iodophenol with reasonable yields (e.g., 49%). nih.govresearchgate.net Another approach involves the reaction of phenol with iodine in the presence of an acetate buffer, which has been shown to yield a high proportion of the 2-iodo isomer over the 4-iodo isomer. researcher.life

2-(Phenylethynyl)phenol: The most prevalent and efficient method for synthesizing 2-(phenylethynyl)phenol is the Sonogashira cross-coupling reaction. wikipedia.org This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (2-iodophenol). The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], in the presence of a copper(I) salt (e.g., CuI) as a co-catalyst and a base, such as an amine (e.g., triethylamine or diisopropylamine). wikipedia.org The reaction is generally carried out in a suitable organic solvent like tetrahydrofuran (THF) or toluene under an inert atmosphere to yield 2-(phenylethynyl)phenol in good yields.

Table 3: Summary of Precursor Synthesis Reactions
Target IntermediateStarting MaterialsReaction TypeKey Reagents/CatalystsTypical Yield
2-IodophenolPhenol, IodineElectrophilic IodinationHydrogen Peroxide (H₂O₂)~49% nih.govresearchgate.net
2-(Phenylethynyl)phenol2-Iodophenol, PhenylacetyleneSonogashira CouplingPd Catalyst (e.g., Pd(PPh₃)₄), CuI, Amine BaseGood to Excellent

Purification and Handling of Sensitive Precursors

The successful synthesis of this compound, primarily achieved through Sonogashira cross-coupling, is highly dependent on the purity of the starting materials and the meticulous handling of sensitive reagents. The key precursors in this reaction are typically an aryl halide, such as 2-iodophenyl acetate, and a terminal alkyne, namely phenylacetylene. The catalytic system, usually comprising a palladium complex and a copper(I) co-catalyst, along with an amine base, also requires careful handling to ensure optimal reactivity and yield.

Purification of Precursors:

The purity of the aryl halide and the terminal alkyne is paramount to prevent side reactions and catalyst deactivation. Common impurities can interfere with the catalytic cycle of the Sonogashira reaction.

Aryl Halides (e.g., 2-Iodophenyl Acetate): Aryl iodides are common substrates for Sonogashira couplings. Purification of related iodo-aromatic compounds often involves distillation or chromatography. For instance, the purification of 1-(2-iodophenyl)pyrrole, a structurally similar compound, is achieved through short-path distillation under vacuum (0.04 mmHg) at a temperature of 90–102 °C. orgsyn.org For solid precursors, sublimation under high vacuum can be an effective purification method to remove non-volatile impurities. orgsyn.org Solvents used in these purification steps, such as toluene, are often dried by distillation over sodium/benzophenone prior to use to eliminate water. orgsyn.org

Phenylacetylene: Phenylacetylene is susceptible to oxidation and polymerization. Commercial sources may contain oxidized impurities that can inhibit the palladium catalyst. Purification is typically achieved by vacuum distillation to obtain a clear, colorless liquid. It is crucial to store purified phenylacetylene under an inert atmosphere, such as nitrogen or argon, and in the absence of light to maintain its purity.

Solvents and Bases: The solvents and bases used in the Sonogashira reaction must be anhydrous and deoxygenated to prevent quenching of reactive intermediates and deactivation of the catalyst. Bases like piperidine and triethylamine are often distilled from appropriate drying agents (e.g., calcium hydride) before use. orgsyn.org Solvents such as toluene or dioxane are typically dried and deoxygenated by sparging with an inert gas or by using a solvent purification system. rsc.org

The following table summarizes common purification techniques for the precursors involved in the synthesis of this compound.

Precursor/ReagentCommon ImpuritiesPurification MethodStorage Conditions
2-Iodophenyl AcetateOxidized byproducts, residual starting materialsVacuum Distillation, Recrystallization, Flash ChromatographyCool, dark, and dry environment
PhenylacetyleneOxidized and polymerized byproductsVacuum DistillationInert atmosphere (N₂ or Ar), refrigerated, protected from light
Amine Base (e.g., Piperidine, Triethylamine)Water, Carbon dioxideDistillation over CaH₂Under inert atmosphere
Solvents (e.g., Toluene, DMF)Water, OxygenDistillation over drying agents (e.g., Na/benzophenone), Sparging with inert gasUnder inert atmosphere

Handling of Sensitive Precursors and Catalysts:

The Sonogashira coupling reaction requires an inert atmosphere, as the palladium(0) active species and the copper(I) co-catalyst are sensitive to oxygen. organic-chemistry.org

Inert Atmosphere: Reactions are typically carried out in flame-dried glassware under a positive pressure of an inert gas like nitrogen or argon. orgsyn.org This is crucial to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state and the oxidative homocoupling of phenylacetylene (Glaser coupling), a common side reaction.

Catalyst Handling: The palladium catalyst, often in the form of PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and the copper(I) iodide (CuI) co-catalyst are air-sensitive solids. orgsyn.orgnih.gov They should be weighed and transferred to the reaction vessel under an inert atmosphere, for example, in a glovebox or using Schlenk techniques. While many modern protocols have been developed, the traditional method requires anhydrous and anaerobic conditions. organic-chemistry.org

Reagent Addition: The addition of reagents is performed using syringes or cannulas to maintain the inert atmosphere within the reaction flask. Phenylacetylene, being a liquid, is typically added via syringe to the reaction mixture containing the aryl halide, catalyst, co-catalyst, and base in a deoxygenated solvent.

The meticulous purification of precursors and the careful handling of sensitive reagents under an inert atmosphere are critical for the successful and high-yielding synthesis of this compound via the Sonogashira cross-coupling reaction.

Reactivity and Chemical Transformations of 2 Phenylethynyl Phenyl Acetate

Reactions Involving the Ethynyl (B1212043) (Alkyne) Functional Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and cyclization reactions.

Metal-Catalyzed Cyclization Reactions

Metal-catalyzed reactions are pivotal in activating the alkyne group for subsequent intramolecular cyclization. A notable example is the transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols, which are structurally related to 2-(phenylethynyl)phenyl acetate (B1210297), to produce 2-substituted benzo[b]furans. In this process, a base like cesium carbonate (Cs2CO3) activates the phenol (B47542) group, which then attacks the alkyne, leading to the formation of the benzofuran (B130515) ring system. nih.govrsc.org While this specific example involves a phenol rather than an acetate, the underlying principle of intramolecular cyclization involving the ortho-alkyne is a key reactive pathway.

Similarly, gold-catalyzed intramolecular cyclization of 2-(phenylethynyl)aniline, a compound analogous to 2-(phenylethynyl)phenyl acetate where the acetate is replaced by an amino group, has been shown to yield 2-phenyl-1H-indole. researchgate.net This highlights the utility of metal catalysts in promoting the formation of heterocyclic structures from ortho-alkynylphenyl derivatives.

Alkyne Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the alkyne's triple bond. These reactions are fundamental in converting alkynes to more saturated and functionalized structures.

Hydration: The addition of water across the triple bond, typically catalyzed by acid or mercury salts, would initially form an enol, which would then tautomerize to the more stable ketone.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.

Hydroboration: This reaction involves the addition of a boron-hydrogen bond across the alkyne. Subsequent oxidation of the organoborane intermediate can lead to the formation of aldehydes or ketones, depending on the reaction conditions and the structure of the alkyne.

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, usually catalyzed by a transition metal complex, results in the formation of a vinylsilane.

[2+2+2] Cycloaddition and Other Cycloaddition Pathways

The alkyne moiety can participate in cycloaddition reactions, where it combines with other unsaturated molecules to form cyclic compounds.

[2+2+2] Cycloaddition: This powerful reaction involves the combination of three alkyne units, or an alkyne and a diene, to form a six-membered ring. While specific examples for this compound are not prevalent, the phenylethynyl group is a known participant in such transformations.

[2+2] Cycloaddition: The reaction of an alkyne with an alkene can lead to the formation of a cyclobutene (B1205218) ring. nih.govrsc.org This reaction is often promoted by photochemical or thermal conditions.

[3+2] Cycloaddition: Alkynes can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings in a process known as 1,3-dipolar cycloaddition. For instance, alkynyl(phenyl)iodonium triflates have been shown to react with various 1,3-dipoles to yield substituted pyrroles and isoxazoles. researchgate.net

Further Cross-Coupling Reactions at the Terminal Alkyne Position

The terminal hydrogen of the phenylethynyl group is acidic and can be removed by a strong base, creating a nucleophilic acetylide. This acetylide can then participate in various cross-coupling reactions to form new carbon-carbon bonds. A prominent example is the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper co-catalyst. nih.gov This allows for the extension of the carbon skeleton at the alkyne terminus.

Reactions Involving the Ester Functional Group

The ester group in this compound is also a site of reactivity, primarily through nucleophilic acyl substitution.

Ester Hydrolysis and Transesterification Pathways

Hydrolysis: The ester can be cleaved back to its parent carboxylic acid (phenylacetic acid) and phenol (2-(phenylethynyl)phenol) through hydrolysis. This reaction can be catalyzed by either acid or base. pearson.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that results in the carboxylate salt. The hydrolysis of phenyl acetate is a well-studied process and provides a model for the behavior of the ester group in this molecule. nih.gov

Transesterification: This process involves the exchange of the alcohol portion of the ester. For example, reacting this compound with a different alcohol in the presence of an acid or base catalyst would lead to the formation of a new ester and 2-(phenylethynyl)phenol. tu-clausthal.de Enzymatic transesterification, using lipases or acyltransferases, offers a green and selective alternative for synthesizing esters like 2-phenylethyl acetate. mdpi.comrsc.org

Nucleophilic Acyl Substitution Reactions at the Acetate Moiety

The facility of this reaction is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more readily. The reaction can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org Under basic conditions, a stronger nucleophile is often generated.

A common example of this reaction is saponification, the hydrolysis of the ester using a base, such as sodium hydroxide, to produce the corresponding carboxylate salt. masterorganicchemistry.com Subsequent acidification yields the carboxylic acid.

Reductions of the Ester Group to Alcohols or Aldehydes

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed. nih.govchemguide.co.uklibretexts.org

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester to a primary alcohol. chemguide.co.uk This reaction proceeds through a two-step process. The first step involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the phenoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride reagent to the corresponding primary alcohol.

Selective reduction to the aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. masterorganicchemistry.com These reagents are capable of delivering a single hydride equivalent to the ester, stopping the reaction at the aldehyde stage.

ReagentProductConditions
Lithium aluminum hydride (LiAlH₄)Primary alcoholTypically in a dry ether solvent like diethyl ether or THF.
Diisobutylaluminum hydride (DIBAL-H)AldehydeLow temperatures (e.g., -78 °C) are crucial to prevent over-reduction.

Reactions Involving the Substituted Phenyl Ring

The substituted phenyl ring of this compound can participate in a variety of reactions, allowing for further functionalization of the aromatic core.

Electrophilic Aromatic Substitution (EAS) Reactions with Regiochemical Control

The acetate group is an ortho, para-directing deactivator for electrophilic aromatic substitution (EAS). chegg.comchegg.com The oxygen atom of the acetate group can donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. chegg.com However, the acetyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to a more strongly activating group like a hydroxyl group. chegg.comquora.com This deactivation means that harsher reaction conditions may be required for EAS reactions compared to phenol. quora.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The regiochemical outcome, favoring substitution at the ortho and para positions relative to the acetate group, is a key feature of these transformations. chegg.com

Directed Ortho-Metalation and Lithiation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.org In this reaction, a directing group on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents. wikipedia.org

While the acetate group itself is not a classical directing group for DoM, the molecule can be modified or the reaction conditions tailored to achieve ortho-functionalization. For instance, conversion of the acetate to a group more amenable to directing metalation, such as an amide, could be a potential strategy.

Oxidative and Reductive Transformations of the Aromatic System

The aromatic system of this compound can undergo both oxidative and reductive transformations, although these reactions are generally less common than those involving the other functional groups.

Oxidative dearomatization can be achieved under specific conditions, often employing hypervalent iodine reagents or certain transition metal oxidants. These reactions can lead to the formation of quinone-like structures or other highly functionalized cyclic systems.

Reduction of the aromatic ring, such as through Birch reduction, can also be envisioned. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. This would lead to a non-conjugated diene, selectively reducing the aromatic ring while potentially leaving the alkyne and ester functionalities intact under carefully controlled conditions.

Cascade and Domino Reactions Incorporating this compound

The multiple reactive sites in this compound make it an excellent candidate for participation in cascade or domino reactions. scribd.combeilstein-journals.org These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. beilstein-journals.org

For example, a reaction could be initiated at the alkyne functionality, which then triggers a subsequent cyclization or rearrangement involving the phenyl ring or the acetate group. The specific nature of these cascade reactions would be highly dependent on the reagents and catalysts employed. Research in this area has explored the use of related compounds, such as 2-(phenylethynyl)benzaldehyde (B1589314), in multicomponent reactions to generate complex heterocyclic structures. rsc.org These studies highlight the potential for this compound to serve as a building block in the synthesis of diverse and complex molecules through carefully designed reaction cascades.

Intramolecular Cyclizations

Intramolecular cyclization of this compound and its analogs represents a powerful strategy for the synthesis of various heterocyclic and carbocyclic frameworks. These reactions typically involve the activation of the alkyne by a catalyst, followed by the nucleophilic attack of an ortho-positioned group.

Gold and palladium catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack. For instance, gold(I) catalysts are known to coordinate to the alkyne, rendering it highly electrophilic and susceptible to intramolecular attack. This has been demonstrated in the cyclization of similar ortho-alkynylphenyl derivatives. While direct studies on this compound are not extensively documented in the provided results, analogies can be drawn from the cyclization of related compounds such as o-alkynylphenols and o-alkynylanilines.

In a transition-metal-free approach, bases can be used to catalyze the intramolecular cyclization of 2-ynylphenols to form 2-substituted benzo[b]furans. acs.orgbau.edu.lb A plausible mechanism involves the deprotonation of the phenol to form a nucleophilic phenolate, which then attacks the alkyne. acs.org Similarly, the acetate group in this compound could potentially be hydrolyzed in situ to a phenol, which would then undergo base-catalyzed cyclization.

The intramolecular cyclization of N-(2-(phenylethynyl)phenyl)benzenesulfonamide has been shown to proceed with various reagents to form functionalized indoles. nih.gov For example, reaction with 1,2-diphenyldiselane in the presence of PhICl₂ leads to 3-selenylindoles. nih.gov This highlights the versatility of the cyclization strategy for introducing functionality at the 3-position of the resulting heterocyclic core.

Substrate AnalogueCatalyst/ReagentProduct TypeReference
2-(Phenylethynyl)phenolCs₂CO₃2-Phenylbenzo[b]furan acs.org
(ortho-Alkynylphenylthio)silanesAuCl3-Silylbenzo[b]thiophenes researchgate.net
4-Methyl-N-(2-(phenylethynyl)phenyl)benzenesulfonamide1,2-Diphenyldiselane / PhICl₂2-Phenyl-3-(phenylselanyl)-1-tosyl-1H-indole nih.gov
N-(2-Formylaryl)alkynamidesPd(OAc)₂2-Quinolinones bau.edu.lb

An enantioselective intramolecular cyclization of alkynyl esters has been developed using a chiral Brønsted base catalyst, demonstrating that chirality can be induced in the cyclized products. researchgate.net This suggests that asymmetric synthesis of heterocyclic compounds from precursors like this compound is feasible.

Tandem Transformations Involving Multiple Functional Groups

The strategic placement of the phenylethynyl and acetate groups in this compound opens up possibilities for tandem or cascade reactions, where an initial cyclization event triggers subsequent transformations, leading to the formation of more complex molecular architectures in a single operation.

Gold-catalyzed tandem reactions are particularly prevalent for substrates containing alkyne functionalities. For example, o-alkynylphenols can react with diazo compounds in the presence of a gold catalyst to yield 2,3-disubstituted benzofurans. rsc.org This type of reaction involves an initial cyclization followed by a coupling reaction with the diazo compound. A similar strategy could potentially be applied to this compound, where the initial cyclization product could be trapped by an external reagent.

Palladium catalysis also offers avenues for tandem transformations. A notable example is the cyclization-carbonylation-cyclization coupling reaction of (o-alkynyl phenyl) (methoxymethyl) sulfides. nih.govrsc.org This reaction, catalyzed by a palladium(II) complex, involves an initial cyclization, followed by carbon monoxide insertion and a second cyclization with another molecule of the starting material to produce bis(benzothiophen-3-yl) methanones. nih.govrsc.org This suggests that under specific conditions, this compound could potentially undergo a cyclization-carbonylation sequence.

Another potential tandem pathway involves an intramolecular electrophilic ipso-iodocyclization. The reaction of para-unactivated arylalkynes with N-iodosuccinimide (NIS) and acetic acid can lead to the formation of spiro rsc.orgnih.govtrienyl acetates. researchgate.net This type of transformation indicates that the acetate group can act as a nucleophile in the presence of an electrophile that activates the alkyne, leading to a dearomatizing cyclization.

Furthermore, gold(III)-catalyzed tandem cyclization of 2-alkynylbenzamides with ammonium (B1175870) acetate has been reported to produce 1-aminoisoquinolines. This reaction demonstrates the incorporation of an external nitrogen source in a tandem process initiated by alkyne cyclization.

Substrate AnalogueCatalyst/ReagentsTandem ProcessProduct TypeReference
o-AlkynylphenolsGold catalyst, Diazo compoundsCyclization / Coupling2,3-Disubstituted benzofurans rsc.org
(o-Alkynyl phenyl) (methoxymethyl) sulfidesPd(II) catalyst, COCyclization / Carbonylation / CyclizationBis(benzothiophen-3-yl) methanones nih.govrsc.org
para-Unactivated arylalkynesNIS, HOAcElectrophilic ipso-iodocyclizationSpiro rsc.orgnih.govtrienyl acetates researchgate.net
2-AlkynylbenzamidesGold(III) catalyst, Ammonium acetateCyclization / Amination1-Aminoisoquinolines

These examples from related systems strongly suggest that this compound is a versatile substrate capable of undergoing not only simple intramolecular cyclizations but also more complex tandem transformations. The specific reaction pathway would be highly dependent on the choice of catalyst, reagents, and reaction conditions, offering a rich field for synthetic exploration.

Role As a Precursor in Advanced Organic Synthesis

Utilization in the Construction of Heterocyclic Scaffolds

The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in a vast array of biologically active compounds and functional materials. 2-(Phenylethynyl)phenyl acetate (B1210297) has emerged as a significant building block in the synthesis of various heterocyclic systems.

Benzofurans are a class of heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of benzofuran (B130515) derivatives can be achieved through various catalytic strategies. acs.orgnih.gov One approach involves the palladium-catalyzed coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. nih.gov While direct use of 2-(phenylethynyl)phenyl acetate in this specific reaction is not explicitly detailed, the related compound, 2-(phenylethynyl)phenol, readily undergoes cyclization to form benzofurans. acs.orgnih.govorganic-chemistry.org This suggests that the acetate group in this compound could potentially be hydrolyzed in situ to the corresponding phenol (B47542), which would then participate in the cyclization reaction.

Furan derivatives, another important class of heterocycles, can also be synthesized using precursors with similar structural motifs. nih.govnih.govyoutube.com For instance, the cycloisomerization of homopropargylic alcohols, which share the alkyne functionality with this compound, can lead to the formation of 2,3-dihydrofurans. orgsyn.org

Table 1: Examples of Catalytic Systems for Benzofuran Synthesis

Catalyst SystemReactantsProductReference
Palladium-tetrakis(triphenylphosphine)2-(phenylethynyl)phenol and N-(2-iodophenyl)-N-methylmethacrylamidesBenzofuran derivatives acs.orgnih.gov
(PPh₃)PdCl₂ / Copper iodideTerminal alkynes and iodophenolsBenzofuran derivatives nih.gov
Palladium(II) acetate / Copper(I) iodide(E)-1,2-diiodoalkenes and 2-ethynylphenolEthynylbenzofurans organic-chemistry.org

Pyrazole (B372694) and its fused derivatives are of significant interest due to their diverse pharmacological properties. ijpsr.comminia.edu.egresearchgate.netbibliomed.orgnih.gov The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine. nih.gov While a direct synthetic route from this compound to simple pyrazoles is not commonly reported, its structural elements can be found in more complex pyrazole-containing systems.

A notable application lies in the synthesis of pyrazolo[4,3-c]pyridines. ktu.edu Research has shown that 1-phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde can be a key intermediate in the formation of these fused heterocyclic systems. ktu.edumdpi.com This intermediate shares the phenylethynyl moiety with this compound, highlighting the importance of this functional group in constructing such complex scaffolds. The synthesis of pyrazolo[3,4-b]pyridines has also been achieved through the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones. mdpi.comresearchgate.net

The versatility of the phenylethynyl group allows for its incorporation into a variety of other heteroaromatic and heterocyclic compounds. For instance, derivatives of 2-(phenylethynyl)benzaldehyde (B1589314) can undergo multicomponent reactions to form phosphinoyl-functionalized 1,2-dihydro-isoquinolines and 2H-isoindolines. rsc.org Furthermore, the synthesis of pyridine (B92270) derivatives can be achieved through the cyclization of aryl ketones with 1,3-diaminopropane (B46017) using a palladium acetate catalyst. uclan.ac.ukorgsyn.org

Application in the Synthesis of Complex Natural Product Analogues and Designed Molecules

The structural motif present in this compound is a valuable component in the design and synthesis of analogues of complex natural products. The rigid framework provided by the phenylethynyl group can be used to mimic or constrain the conformations of biologically active molecules.

Contributions to Methodological Advancements in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactions involving this compound and its derivatives contribute to the broader field of synthetic methodology, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netpitt.edu The palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which are often employed in the synthesis of the parent compound and its subsequent transformations, are fundamental processes in modern organic chemistry. nih.govorganic-chemistry.org These reactions provide efficient and selective methods for creating new bonds, which is essential for the construction of complex molecules. nih.gov

Development of Novel Reagents and Catalysts from its Derivatives

While this compound itself is primarily a precursor, its derivatives have the potential to be developed into novel reagents and catalysts. nih.gov The functional groups present in the molecule can be modified to introduce catalytically active sites or to create ligands for metal-based catalysts. For example, the phenyl rings could be functionalized with phosphine (B1218219) groups to create ligands for transition metal catalysis.

Mechanistic and Theoretical Studies on Reactions of 2 Phenylethynyl Phenyl Acetate

Elucidation of Reaction Pathways, Intermediates, and Transition States

The reactions of 2-(phenylethynyl)phenyl acetate (B1210297) and structurally similar compounds, such as 2-(phenylethynyl)aniline and its derivatives, are characterized by intramolecular cyclization processes. These transformations are often catalyzed by transition metals, particularly gold, or mediated by strong bases. The elucidation of the precise reaction pathways involves identifying key intermediates and the transition states that connect them.

A common reaction pathway for compounds of this class is the intramolecular hydroamination or hydroalkoxylation/hydroarylation, leading to the formation of heterocyclic structures like indoles and benzofurans, respectively. In the case of 2-(phenylethynyl)aniline, for instance, its gold-catalyzed intramolecular cyclization to form 2-phenyl-1H-indole has been studied. researchgate.net The catalytic performance is highly dependent on the size of the gold nanoparticles used as catalysts. researchgate.net

Transition states in chemical reactions represent the highest energy point along the reaction coordinate, a fleeting molecular arrangement that is not isolable. nih.govbeilstein-journals.org Intermediates, conversely, are discrete molecular species that exist in a local energy minimum along the reaction pathway and can sometimes be detected or even isolated. nih.govrsc.org For reactions involving 2-(phenylethynyl)phenyl acetate analogues, proposed intermediates often involve vinylidene or metal-stabilized carbocationic species, which then undergo nucleophilic attack by the ortho-substituent to initiate cyclization.

Application of Computational Chemistry (e.g., Density Functional Theory (DFT) Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricacies of reaction mechanisms that are often difficult to study experimentally. hacibayram.edu.tr DFT calculations allow for the modeling of electronic structures, the prediction of reaction outcomes, and the detailed mapping of potential energy surfaces.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations provide insights into the electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). These reactivity descriptors help in identifying the most nucleophilic and electrophilic sites within the molecule, thereby predicting how it will interact with other reagents or how it will rearrange intramolecularly. For instance, the acetylenic carbon atoms are typically electrophilic and susceptible to nucleophilic attack, a key step in many of its reactions.

Prediction of Reaction Selectivity and Kinetics

By calculating the energies of various possible intermediates and transition states, DFT can predict the most likely reaction pathway and the selectivity of a reaction. For example, in gold-catalyzed cycloisomerization reactions of related enyne systems, DFT studies have been employed to rationalize the observed regioselectivity (e.g., endo- vs. exo-dig cyclizations). pku.edu.cn These calculations can reveal that the steric bulk of ligands on the metal catalyst can play a crucial role in controlling the diastereoselectivity of the C-H insertion step. pku.edu.cn The activation barriers calculated for different pathways allow for the prediction of reaction kinetics, indicating which products will be formed preferentially under kinetic or thermodynamic control.

Spectroscopic Investigations of Reaction Mechanisms (e.g., In-situ NMR, IR monitoring)

While computational studies provide theoretical models, spectroscopic techniques offer direct experimental evidence for proposed reaction mechanisms. In-situ monitoring of reactions using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allows for the real-time observation of reactant consumption, intermediate formation and decay, and product generation.

Although specific in-situ spectroscopic studies on this compound are not extensively reported in the literature, the techniques are widely applied to similar systems. For example, in the study of intramolecular cyclization of o-alkynyl arylamines, NMR and IR spectroscopy are routinely used to characterize the final poly-functionalized indole (B1671886) products. nih.gov By monitoring the disappearance of the characteristic alkyne stretching frequency in the IR spectrum and the appearance of new signals in the NMR spectrum, one can follow the progress of the cyclization reaction. The detection of transient intermediates by these methods, while challenging due to their low concentration and short lifetimes, can provide definitive proof for a proposed reaction pathway.

An in-depth analysis of the chemical compound this compound requires a suite of advanced analytical techniques to fully elucidate its structure, confirm its molecular formula, assess its purity, and understand its dynamic behavior. Researchers rely on sophisticated methodologies that provide unambiguous data, which is crucial for the synthesis and application of such complex organic molecules.

Future Research Directions and Unexplored Avenues in 2 Phenylethynyl Phenyl Acetate Chemistry

Sustainable and Green Chemistry Approaches in Synthesis and Transformation

A primary focus for future research is the development of environmentally benign methods for the synthesis and subsequent transformation of 2-(phenylethynyl)phenyl acetate (B1210297). This aligns with the broader chemical industry's shift towards sustainable practices. scirp.org

The reduction or elimination of volatile and hazardous organic solvents is a cornerstone of green chemistry. beilstein-journals.orgwikipedia.org Future research should explore solvent-free reaction conditions for the synthesis of 2-(phenylethynyl)phenyl acetate, potentially utilizing mechanochemical methods like grinding or ball milling. beilstein-journals.org These techniques have proven effective for various organic transformations, offering benefits such as reduced waste, lower costs, and operational simplicity. wikipedia.org

Furthermore, the investigation of alternative, greener reaction media is a promising avenue. Water, as an ideal green solvent, could be utilized, especially in enzyme-catalyzed processes. For instance, the synthesis of the related compound 2-phenethyl acetate has been successfully demonstrated in water using an immobilized acyltransferase, which overcomes the typical issue of hydrolysis. nih.gov Another promising alternative is glycerol, a non-toxic, biodegradable, and recyclable solvent that has been used for the efficient synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst. researchgate.net The application of such biocatalytic and green solvent-based approaches to the synthesis of this compound could significantly improve the environmental profile of the process. ethz.ch

The origin of the chemical building blocks is as important as the synthetic process itself. Future research should focus on sourcing the precursors of this compound from renewable feedstocks. Biotechnological approaches have been developed for the green and sustainable production of phenylacetic acid (a key precursor) and 2-phenylethanol (B73330) from L-phenylalanine, which can be derived from renewable resources. nih.govresearchgate.netnih.gov These enzymatic cascade reactions demonstrate high conversion rates and represent a viable alternative to traditional chemical synthesis from petroleum-based starting materials. nih.govresearchgate.netnasa.gov

In conjunction with renewable feedstocks, maximizing atom economy is crucial. wikipedia.org Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orglibretexts.orgnih.gov Synthetic routes with high atom economy, such as addition and rearrangement reactions, should be prioritized. nih.govmdpi.com For example, the BHC Company's synthesis of Ibuprofen is a classic case study where a newer, three-step catalytic process with high atom economy replaced an older, six-step process that generated significant waste. mdpi.com Future synthetic designs for this compound and its derivatives should be evaluated based on their atom economy to minimize waste at the molecular level.

Integration into Continuous Flow Chemistry and Microfluidic Systems

Transitioning from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields. The synthesis of this compound is well-suited for adaptation to continuous flow systems.

The continuous production of 2-phenylethyl acetate in a packed-bed reactor using an immobilized lipase (B570770) (Novozym® 435) has been shown to be highly efficient, achieving nearly complete conversion in a solvent-free system. ethz.chtandfonline.com This setup allows for long-term operational stability and straightforward product separation. tandfonline.com Similar packed-bed or reactive distillation (RD) systems could be designed for the continuous esterification step in the synthesis of this compound. dailymotion.compsu.edu

Furthermore, microfluidic reactors offer precise control over reaction parameters like temperature and mixing, which can lead to highly selective transformations with rapid reaction times. nih.gov The synthesis of 2-arylbenzimidazoles, for example, has been efficiently achieved in a microfluidic chip reactor, yielding high-purity products in minutes. nih.gov Exploring the synthesis of this compound in such systems could lead to the development of highly efficient and automated production methods, minimizing byproduct formation through enhanced mass and heat transfer. nih.gov

Exploration of Novel Reactivity Profiles and Unconventional Transformations

The unique electronic and structural features of the phenylethynyl group in this compound open up avenues for exploring novel chemical reactions. The alkyne moiety is a versatile functional group that can participate in a wide range of transformations.

A particularly interesting area for future research is the exploration of intramolecular cyclization reactions. The related compound, 2-(phenylethynyl)phenol, undergoes base-catalyzed intramolecular cyclization to efficiently produce 2-phenylbenzo[b]furan. libretexts.org This suggests that this compound, upon hydrolysis to the corresponding phenol (B47542), could serve as a precursor to substituted benzofurans. Investigating different catalytic systems (e.g., transition metals) could unlock alternative cyclization pathways, potentially leading to a diverse range of heterocyclic scaffolds. Similarly, related pyrazole (B372694) aldehydes containing a phenylethynyl group have been used to construct complex fused-ring systems like pyrazolo[4,3-c]pyridines. dtic.mil This highlights the potential of the 2-(phenylethynyl)phenyl scaffold to serve as a building block for more complex, biologically relevant molecules.

Asymmetric Synthesis and Chiral Induction in Derivatization (e.g., transient-axial-chirality controlled functionalization)

Introducing chirality into molecules is of paramount importance, particularly in medicinal chemistry and materials science. Future research should focus on developing asymmetric methods for the derivatization of the this compound scaffold.

A highly sophisticated and promising approach is the use of transient-axial-chirality controlled functionalization. researchgate.net In this strategy, a chiral catalyst transfers its point chirality to a reaction intermediate, inducing a temporary axial chirality due to sterically hindered rotation. researchgate.net This transient chirality then directs the subsequent bond-forming step, leading to a final product with high enantioselectivity. researchgate.net For example, a dirhodium catalyst has been used to control the asymmetric C(sp²)–H functionalization of a diazo compound, proceeding through a transiently chiral rhodium-carbene intermediate. researchgate.net This concept could be applied to this compound by designing reactions where the bulky phenylethynyl group, in concert with a chiral catalyst, restricts rotation and creates a transiently chiral intermediate, enabling enantioselective functionalization of the aromatic rings.

Application in Supramolecular Chemistry and Self-Assembly Processes

The rigid, planar, and π-conjugated nature of the 2-(phenylethynyl)phenyl moiety makes it an excellent candidate for applications in supramolecular chemistry and the design of self-assembling materials. nih.gov The interactions between aromatic rings, known as π-π stacking, are fundamental to the self-organization of many functional materials. wikipedia.orglibretexts.org

Future research could focus on designing derivatives of this compound that can self-assemble into ordered structures like organogels or liquid crystals. The phenylethynyl framework is a known component in molecules that form stable organogels through a combination of intermolecular hydrogen bonding, π-π stacking, and van der Waals interactions. researchgate.net These self-assembled fibrous networks have potential applications as scaffolds for light-harvesting systems or in biomedicine. nih.govlibretexts.org

Moreover, many molecules containing rigid rod-like structures, such as those with phenylacetylene (B144264) units, exhibit liquid crystalline properties. wikipedia.org Liquid crystals are materials with properties intermediate between those of liquids and solids, finding widespread use in display technologies. dailymotion.com By modifying the this compound structure, for instance by adding long alkyl chains or specific polar groups, it may be possible to induce thermotropic or lyotropic liquid crystal phases. The ability of the phenylethynyl group to participate in stabilizing CH-π interactions can further guide the formation of well-ordered supramolecular structures. The exploration of these self-assembly processes could lead to the development of novel functional materials with unique optical and electronic properties derived from the this compound core.

Advanced Functional Material Synthesis from its Derivatives (excluding material properties)

The derivatization of this compound can be envisioned through several key reactive pathways, primarily involving the intramolecular cyclization of the o-alkynylphenyl system. These reactions, catalyzed by transition metals or other reagents, could lead to the formation of diverse heterocyclic and polycyclic aromatic systems, which are the building blocks of many functional materials.

One of the most promising avenues for future research is the gold-catalyzed intramolecular cyclization . Gold catalysts have shown remarkable efficacy in activating alkyne functionalities towards nucleophilic attack. While direct studies on this compound are not yet prevalent in the literature, research on analogous o-(alkynyl)phenyl propargyl ether derivatives demonstrates the potential of this approach. In these systems, gold catalysis facilitates oxidative cyclizations involving a 1,2-migration of an enynyl group, leading to the formation of functionalized 1H-isochromenes. acs.org A similar strategy could be hypothetically applied to derivatives of this compound, potentially yielding novel isocoumarin-type structures through subsequent oxidative cleavage. acs.org

Furthermore, the synthesis of anthracenes from o-alkynyldiarylmethanes via gold catalysis presents another intriguing possibility. nih.gov By modifying the phenyl group of this compound with a suitable arylmethyl substituent, it is conceivable that a similar gold-catalyzed cyclization could be employed to construct novel anthracene (B1667546) derivatives.

Another fertile area for exploration is the base-catalyzed intramolecular cyclization . Studies on 2-ynylphenols have shown that bases like cesium carbonate can effectively catalyze the intramolecular cyclization to produce 2-substituted benzo[b]furans. rsc.orgrsc.org This reaction proceeds through the deprotonation of the phenol to form a nucleophilic phenolate, which then attacks the alkyne. Although this compound lacks the acidic proton of a phenol, derivatization to introduce a nucleophilic site ortho to the acetate group could enable similar cyclization pathways.

The intramolecular cyclization of o-alkynylaryl isocyanides, which can be triggered photochemically, offers another template for future research. nih.gov The synthesis of 2,4-bischalcogenated quinolines from these precursors suggests that if the acetate group in this compound were to be replaced by an isocyanide group, a similar photochemical cyclization could be a viable route to novel quinoline (B57606) derivatives.

The table below summarizes potential synthetic transformations for derivatives of this compound based on analogous reactions reported in the literature.

Starting Material AnalogueReagents and ConditionsPotential Product from this compound Derivative
o-(Alkynyl)phenyl propargyl etherGold catalyst, OxidantFunctionalized 1H-Isochromenes / Isocoumarins
o-AlkynyldiarylmethanesGold catalystAnthracene derivatives
2-YnylphenolsBase (e.g., Cs₂CO₃)Benzofuran (B130515) derivatives
o-Alkynylaryl isocyanidesLight, DichalcogenidesQuinolines

It is important to note that these proposed synthetic routes are speculative and based on the reactivity of structurally similar compounds. Future experimental work is necessary to validate these hypotheses and to fully explore the synthetic potential of this compound and its derivatives in the creation of advanced functional materials. The development of such synthetic methodologies would not only expand the chemical space accessible from this versatile building block but also pave the way for the discovery of new materials with unique electronic and photophysical properties.

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